molecular formula C18H22N2O6 B612887 (R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate CAS No. 65581-25-1

(R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Cat. No. B612887
CAS RN: 65581-25-1
M. Wt: 362,38 g/mole
InChI Key: YHZUOMRURVTBMO-CQSZACIVSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines and carbonyl compounds . The reaction between 2-chloropyridines and 2 H -azirines provides imidazo [1,2- a ]pyridines . A copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines enables an environmentally friendly synthesis of imidazo [1,2- a ]pyridines .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve nucleophilic substitution of RCOZ (Z = Leaving Group) Carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones . Amines with carbonyl compounds can lead to imine formation .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6/c1-12(2)10-14(17(23)26-20-15(21)8-9-16(20)22)19-18(24)25-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,24)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZUOMRURVTBMO-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679832
Record name 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-D-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65581-25-1
Record name 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-D-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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